molecular formula C21H27N3O4 B6421144 2-{[3-(morpholin-4-yl)propyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid CAS No. 1098619-66-9

2-{[3-(morpholin-4-yl)propyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid

Cat. No.: B6421144
CAS No.: 1098619-66-9
M. Wt: 385.5 g/mol
InChI Key: ODKPIDYDZJHBTN-UHFFFAOYSA-N
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Description

2-{[3-(morpholin-4-yl)propyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid is a complex organic compound that features a morpholine ring, a naphthalene moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(morpholin-4-yl)propyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid typically involves multiple steps, starting with the preparation of the morpholine derivative and the naphthalene-based intermediate. The key steps include:

    Formation of the Morpholine Derivative: This involves the reaction of morpholine with a suitable alkylating agent to introduce the propyl group.

    Synthesis of the Naphthalene Intermediate: This step involves the functionalization of naphthalene to introduce the carbamoyl group.

    Coupling Reaction: The final step involves coupling the morpholine derivative with the naphthalene intermediate under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(morpholin-4-yl)propyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[3-(morpholin-4-yl)propyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[3-(morpholin-4-yl)propyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. The morpholine ring and naphthalene moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(morpholin-4-yl)propyl]amino}-3-[(phenyl)carbamoyl]propanoic acid: Similar structure but with a phenyl group instead of a naphthalene moiety.

    2-{[3-(piperidin-4-yl)propyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of 2-{[3-(morpholin-4-yl)propyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid lies in its combination of a morpholine ring and a naphthalene moiety, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-morpholin-4-ylpropylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c25-20(23-18-7-6-16-4-1-2-5-17(16)14-18)15-19(21(26)27)22-8-3-9-24-10-12-28-13-11-24/h1-2,4-7,14,19,22H,3,8-13,15H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKPIDYDZJHBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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